(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one
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Overview
Description
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between a suitable aldehyde and a ketone in the presence of a base. The reaction conditions typically include:
Reagents: Aldehyde, ketone, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its potential therapeutic effects and mechanisms of action.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways. The diethylamino group and the hydroxy-methylphenyl group may play crucial roles in binding to specific receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-EN-1-one: Lacks the methyl group on the phenyl ring.
(E)-3-(Diethylamino)-1-(2-hydroxy-4-methylphenyl)prop-2-EN-1-one: Methyl group is positioned differently on the phenyl ring.
Uniqueness
(E)-3-(Diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(E)-3-(diethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H19NO2/c1-4-15(5-2)9-8-14(17)12-10-11(3)6-7-13(12)16/h6-10,16H,4-5H2,1-3H3/b9-8+ |
InChI Key |
RASDWGZFOKPSQA-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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